

Comparative Analysis of SGKtide Suppliers for Research Applications

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Compound of Interest

Compound Name: SGKtide

Cat. No.: B12385890

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For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success and reproducibility of their experiments. **SGKtide**, a peptide substrate for the Serum and Glucocorticoid-Regulated Kinase (SGK), is a critical tool in studying the SGK signaling pathway, which is implicated in various physiological processes, including cell survival, proliferation, and ion channel regulation. This guide provides a comparative analysis of **SGKtide** offerings from three prominent suppliers: Sino Biological, MedChemExpress, and Sigma-Aldrich, with a focus on product specifications, and outlines a detailed experimental protocol for performance validation.

Supplier and Product Overview

Choosing a reliable supplier for synthetic peptides like **SGKtide** is crucial for obtaining accurate and consistent experimental results. The following table summarizes the product specifications for **SGKtide** (Sequence: CKKRNRLSVA) from Sino Biological, MedChemExpress, and Sigma-Aldrich based on publicly available data. It is important to note that while general purity standards are provided, lot-to-lot variability is inherent in peptide synthesis. Researchers are strongly encouraged to request lot-specific certificates of analysis (CoA) for precise purity data and to perform in-house validation.

Feature	Sino Biological	MedChemExpress	Sigma-Aldrich
Product Name	SGKtide	SGKtide	SGKtide
Catalog Number	S08-58	HY-P10054	SRP0688
Purity (HPLC)	≥95% or ≥99.07% (lot-dependent)	Information not readily available on the main product page; CoA should be consulted.	≥95%
Molecular Weight	1329.62 g/mol	1227.46 g/mol	1329.62 g/mol
Formulation	Lyophilized powder	Lyophilized powder	Lyophilized powder
Storage	-20°C for up to 1 year as supplied	Recommended conditions on CoA	-20°C
Reconstitution	Not specified on the general datasheet	Recommended in CoA	20mM Tris-HCl, pH 7.5 to 1mg/mL

Experimental Data and Performance Comparison

Direct, side-by-side experimental comparisons of **SGKtide** from different suppliers are not readily available in published literature. The performance of a synthetic peptide in a kinase assay is critically dependent on its purity and the absence of inhibitory contaminants. Higher purity generally leads to more reliable and reproducible results, with a lower likelihood of off-target effects.

Researchers should consider the following when evaluating **SGKtide** from a new supplier or lot:

- **Purity Confirmation:** Always refer to the lot-specific CoA for the precise purity determined by HPLC. A higher percentage indicates fewer contaminating byproducts from the synthesis process.
- **Mass Spectrometry (MS) Verification:** The CoA should also include MS data to confirm the correct molecular weight of the peptide, ensuring the correct sequence has been synthesized.

- In-house Validation: It is best practice to perform a standardized kinase assay to qualify a new batch of **SGKtide**. This will establish a baseline for its performance and allow for consistency checks with future orders.

Detailed Experimental Protocol: SGK1 Kinase Activity Assay

To ensure consistent and comparable results when evaluating **SGKtide** from different suppliers, a standardized experimental protocol is essential. The following is a detailed methodology for an in vitro SGK1 kinase assay using a luminescence-based ADP detection method, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the activity of SGK1 kinase using **SGKtide** as a substrate and to compare the performance of **SGKtide** from different suppliers.

Materials:

- Active SGK1 enzyme
- S-tide from Supplier A, B, and C (reconstituted as per supplier recommendations or in sterile water/assay buffer)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Procedure:

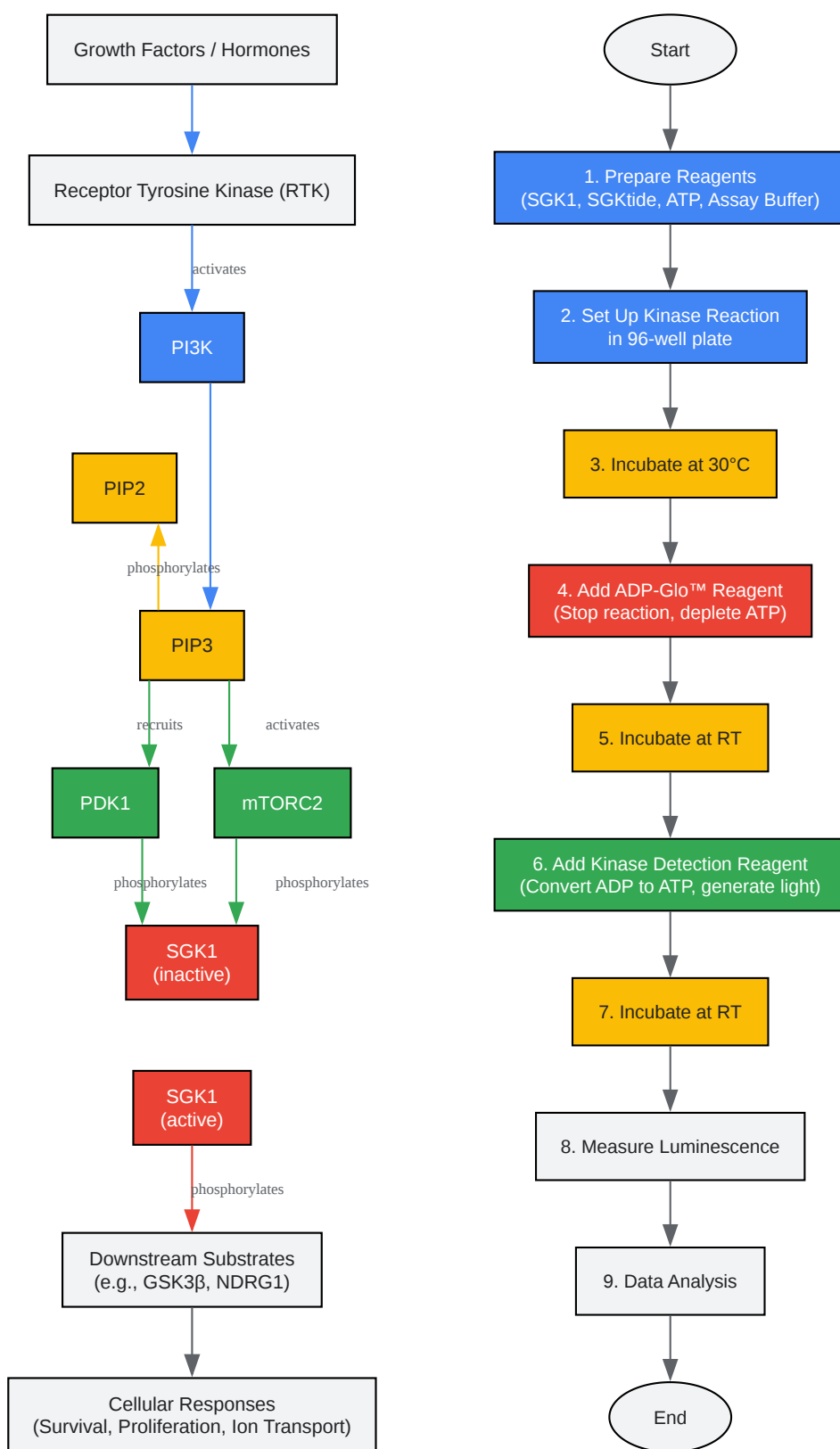
- Reagent Preparation:

- Prepare a working solution of active SGK1 enzyme in Kinase Assay Buffer to the desired concentration.
- Prepare serial dilutions of **SGKtide** from each supplier in Kinase Assay Buffer to determine the optimal substrate concentration (e.g., ranging from 1 μ M to 100 μ M).
- Prepare a working solution of ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the K_m for SGK1, if known.
- Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.
- Kinase Reaction:
 - To the wells of a white assay plate, add the following in order:
 - Kinase Assay Buffer
 - S-tide solution (from different suppliers and at various concentrations)
 - Active SGK1 enzyme solution
 - Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 10-25 μ L.
 - Include appropriate controls:
 - No enzyme control: All components except the SGK1 enzyme.
 - No substrate control: All components except the **SGKtide**.
 - Positive control: A known potent SGK1 activator.
 - Negative control: A known SGK1 inhibitor.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
- ADP Detection:

- Following the kinase reaction incubation, add the ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for the time specified in the kit protocol (typically 40 minutes).
- Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Subtract the background luminescence (from the no enzyme control) from all other readings.
 - Plot the luminescence signal against the **SGKtide** concentration for each supplier.
 - Compare the signal-to-background ratio and the maximum reaction velocity (Vmax) for **SGKtide** from each supplier to assess their relative performance.

Visualizing Key Processes

To better understand the context of **SGKtide** utilization, the following diagrams illustrate the SGK signaling pathway and the experimental workflow for its analysis.



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